molecular formula C30H48O3 B15130152 2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

Cat. No.: B15130152
M. Wt: 456.7 g/mol
InChI Key: WODHWLGTVYKRQF-UHFFFAOYSA-N
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Description

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid is a complex organic compound with a unique structure. It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and an acetic acid functional group. This compound is notable for its multiple methyl and isopropyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include simpler aromatic compounds, which undergo a series of alkylation, cyclization, and oxidation reactions to form the desired product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key steps in the industrial synthesis include the precise control of reaction parameters and the purification of intermediates to prevent contamination and ensure the final product meets stringent specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions, such as solvent choice and temperature control, are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups, altering the compound’s properties.

Scientific Research Applications

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are explored in the development of new medications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Understanding these interactions at the molecular level is crucial for elucidating its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-3-pentanone: A simpler ketone with similar methyl substituents.

    1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A cyclopentadiene derivative with multiple methyl groups.

    Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A metal complex with tetramethyl groups.

Uniqueness

What sets 2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid apart is its intricate structure and the presence of both cyclopenta[a]phenanthrene and acetic acid moieties. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid

InChI

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)

InChI Key

WODHWLGTVYKRQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C

Origin of Product

United States

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